4-benzylpyridin-2(1H)-one
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Overview
Description
4-Benzylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridines It is characterized by a benzyl group attached to the nitrogen atom of a pyridin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylpyridin-2(1H)-one typically involves the reaction of pyridin-2-one with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridin-2-one is treated with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
4-Benzylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects are often mediated through pathways involving the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpyridine: Lacks the carbonyl group present in 4-benzylpyridin-2(1H)-one.
2-Benzylpyridin-4(1H)-one: Isomer with the benzyl group attached to a different position on the pyridine ring.
4-Benzylpyridin-3(1H)-one: Another isomer with the carbonyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-benzyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c14-12-9-11(6-7-13-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) |
InChI Key |
XWMVQJYBQLXEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC=C2 |
Origin of Product |
United States |
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